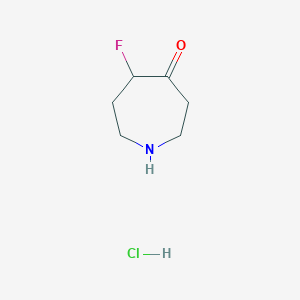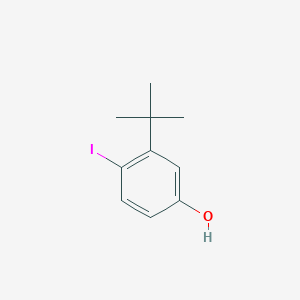
3-(tert-butyl)-4-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-butyl)-4-iodophenol: is an organic compound characterized by the presence of a tert-butyl group and an iodine atom attached to a phenol ring
Wirkmechanismus
Target of Action
The primary targets of 3-Tert-butyl-4-iodophenol are peroxide radicals . The compound has electrophilic reactive sites, specifically the oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond .
Mode of Action
3-Tert-butyl-4-iodophenol interacts with its targets through a process of oxidation resistance . The C12–O13 bond on the ether bond is more prone to dissociation, allowing it to easily react with peroxide radicals .
Biochemical Pathways
The compound primarily affects the oxidative pathways. It acts as an antioxidant, preventing or delaying oxidative deterioration, thereby improving stability and extending shelf life . This is particularly beneficial in the context of food safety, where it can enhance the stability of meat foods, oils, and fats .
Pharmacokinetics
It is characterized by good thermal stability, suggesting it can be used under high temperature conditions such as frying and baking .
Result of Action
The primary result of the action of 3-Tert-butyl-4-iodophenol is the prevention of oxidative damage. By reacting with peroxide radicals, it prevents these radicals from causing oxidative damage to other molecules .
Action Environment
The action, efficacy, and stability of 3-Tert-butyl-4-iodophenol can be influenced by various environmental factors. Its thermal stability allows it to function effectively even under high-temperature conditions . .
Biochemische Analyse
Biochemical Properties
3-Tert-butyl-4-iodophenol is known to have antioxidant properties . It is believed that the oxygen atoms on the phenolic hydroxyl and ether bonds of the molecule are most susceptible to attack by electrophiles and electrophilic reactions occur . This property allows 3-Tert-butyl-4-iodophenol to interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
It is known that the compound can have a modulating effect on chemical carcinogenesis . The compound’s antioxidant properties may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Tert-butyl-4-iodophenol involves its interaction with peroxide radicals, leading to oxidation resistance . The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are the electrophilic reactive sites . The C12–O13 bond on the ether bond is more prone to dissociation . These interactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound has good thermal stability , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that in high doses, the compound has shown some side effects on lab animals .
Metabolic Pathways
3-Tert-butyl-4-iodophenol is metabolized in the presence of rat liver microsomes, reduced nicotinamide adenine dinucleotide phosphate, and oxygen to yield tert-butylhydroquinone, tert-butylquinone, and a polar metabolite(s) .
Transport and Distribution
As a fat-soluble antioxidant, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its antioxidant properties and interactions with various biomolecules, it may be localized to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butyl)-4-iodophenol typically involves the iodination of 3-(tert-butyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(tert-butyl)-4-iodophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form 3-(tert-butyl)-4-aminophenol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Quinones or phenolic derivatives.
Reduction: 3-(tert-butyl)-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(tert-butyl)-4-iodophenol is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its phenolic structure.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
- 3-(tert-butyl)-4-chlorophenol
- 3-(tert-butyl)-4-bromophenol
- 3-(tert-butyl)-4-fluorophenol
Comparison: Compared to its halogenated analogs, 3-(tert-butyl)-4-iodophenol has a larger atomic radius and higher polarizability due to the iodine atom. This can result in different reactivity and interaction profiles, making it unique for specific applications in synthesis and biological studies.
Eigenschaften
IUPAC Name |
3-tert-butyl-4-iodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBISCXKNIRQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine](/img/structure/B2790600.png)
![3,4-dimethyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2790603.png)
![N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2790604.png)
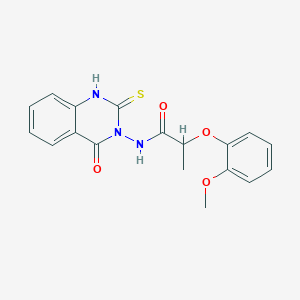
![(3As,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3,4,6,6a-tetrahydro-1H-pyrrolo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2790607.png)
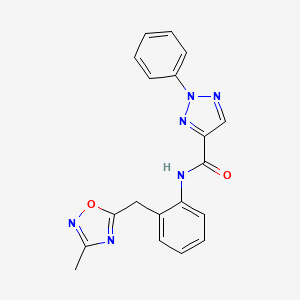
![N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide](/img/structure/B2790609.png)
![2-(4-fluorophenyl)-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2790611.png)

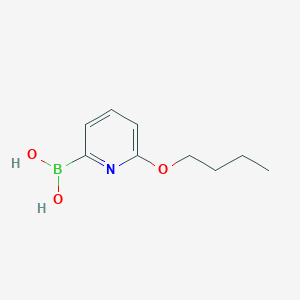
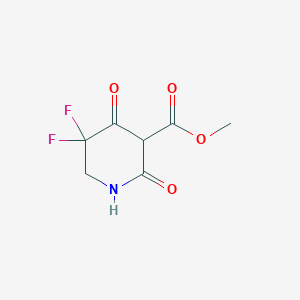
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2790619.png)

